4-Hydroxyisoleucine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyisoleucine can be synthesized through various methods. One notable method involves a two-step enzymatic process. The first step is the aldol condensation of acetaldehyde and α-ketobutyrate, catalyzed by specific aldolase, resulting in the formation of 4-hydroxy-3-methyl-2-keto-pentanoate. The second step involves the amination of this intermediate by branched-chain amino acid aminotransferase to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved using fermentation methods. This involves the isolation of the L-isoleucine dioxygenase gene from Bacillus thuringiensis, which can yield a higher quantity of this compound compared to conventional methods . Another method includes multi-stage counter-current extraction from fenugreek seeds, which has been optimized to produce high pharmacological strength extracts .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Hydroxyisoleucine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: Studies have shown its role in enhancing insulin secretion and improving glucose metabolism.
Industry: It is used in the formulation of dietary supplements aimed at managing blood sugar levels.
Mechanism of Action
4-Hydroxyisoleucine exerts its effects primarily by enhancing insulin secretion in a glucose-dependent manner . It acts directly on the islets of Langerhans in the pancreas, stimulating insulin release when glucose levels are elevated . This mechanism involves the activation of specific signaling pathways, including the phosphorylation of Akt and the inhibition of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, and nuclear factor (NF)-κB .
Comparison with Similar Compounds
Isoleucine: A branched-chain amino acid that is a structural isomer of 4-Hydroxyisoleucine.
Leucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness: this compound is unique due to its specific insulinotropic activity, which is glucose-dependent. Unlike other amino acids, it does not induce insulin secretion at low glucose concentrations, thereby reducing the risk of hypoglycemia . This makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
IUPAC Name |
(2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-DSDZBIDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347038 | |
Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781658-23-9 | |
Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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